
Propionylpromazine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionylpromazine maleate is a compound belonging to the phenothiazine class, which is known for its calming and sleep-inducing properties. It is a modified form of promazine, an antipsychotic medication, designed with a propionyl group to suit veterinary applications . This compound has garnered attention for its potential antibacterial properties, particularly against tough, antibiotic-resistant bacteria such as Acinetobacter baumannii .
準備方法
The preparation of propionylpromazine maleate involves the synthesis of propionylpromazine base, which is then reacted with maleic acid to form the maleate salt. The process typically involves dissolving the propionylpromazine base in an alcoholic medium to obtain a clear solution, followed by the addition of maleic acid . This method ensures high purity and minimizes the presence of isomeric impurities .
化学反応の分析
Propionylpromazine maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Propionylpromazine maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and stability of phenothiazine derivatives.
Medicine: This compound is used in veterinary medicine as a sedative and calming agent for animals.
作用機序
Propionylpromazine maleate exerts its effects by acting as an antagonist of dopamine receptors (D1, D2, and D4), serotonin receptors (5-HT2A and 5-HT2C), muscarinic receptors (M1 to M5), alpha-1 adrenergic receptors, and histamine H1 receptors . Its primary use as a sedative is due to its antihistamine effect, which helps induce sleep and reduce anxiety .
類似化合物との比較
Propionylpromazine maleate is similar to other phenothiazine derivatives such as:
Promazine: An antipsychotic medication used to treat schizophrenia and other mental health disorders.
Chlorpromazine: Another antipsychotic used for similar purposes but with a different side effect profile.
Trifluoperazine: Used to treat anxiety and schizophrenia, known for its potent antipsychotic effects.
What sets this compound apart is its specific modification with a propionyl group, which enhances its suitability for veterinary applications and its potential antibacterial properties .
特性
CAS番号 |
25333-83-9 |
|---|---|
分子式 |
C24H28N2O5S |
分子量 |
456.6 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C20H24N2OS.C4H4O4/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;5-3(6)1-2-4(7)8/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
BBYDPETWONYPJS-BTJKTKAUSA-N |
異性体SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



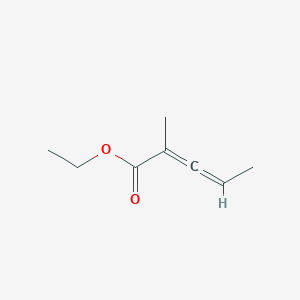
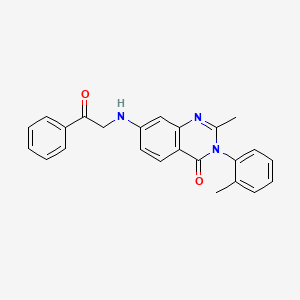
![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)

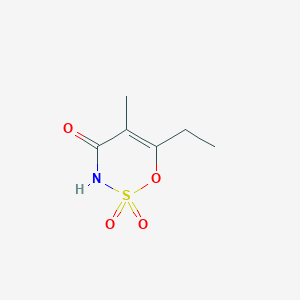
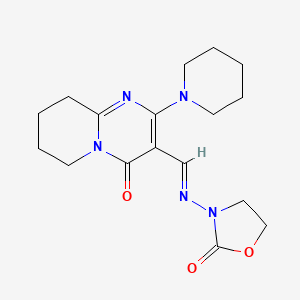
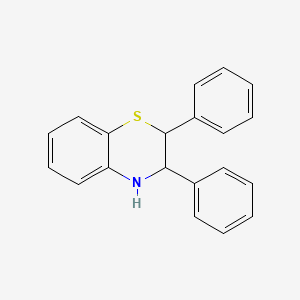
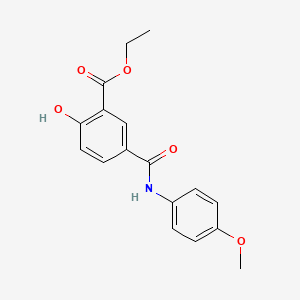
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)

![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)

